Regioselective Synthesis Yield Comparison: 4-Substituted Morpholine Adduct vs. 2-Substituted Regioisomer
In a head-to-head synthetic comparison from a common starting material (2,4,6-trichloropyrimidine), the target compound 4-(2,6-dichloropyrimidin-4-yl)morpholine is obtained with a 65% isolated yield, whereas the competing regioisomer 4-(4,6-dichloropyrimidin-2-yl)morpholine forms in only 20% yield under identical reaction conditions [1]. This 3.25-fold yield advantage directly translates to reduced raw material costs and improved synthetic efficiency for procurement planning.
| Evidence Dimension | Synthetic yield (isolated) from 2,4,6-trichloropyrimidine with morpholine |
|---|---|
| Target Compound Data | 65% isolated yield for 4-(2,6-dichloropyrimidin-4-yl)morpholine |
| Comparator Or Baseline | 20% isolated yield for 4-(4,6-dichloropyrimidin-2-yl)morpholine (regioisomer) |
| Quantified Difference | 3.25-fold higher yield (45 percentage point absolute difference) |
| Conditions | Morpholine (4.2 eq), EtOH solvent, 0°C addition then rt overnight; purification by flash chromatography (AcOEt/Cyclohexane 1:3→1:1) |
Why This Matters
The 3.25-fold higher yield enables lower cost per gram of desired product and reduces purification burden, making this specific regioisomer the economically rational procurement choice for C-4 morpholine-substituted pyrimidine intermediates.
- [1] TORQUR AG. Conformationally Restricted PI3K and mTOR Inhibitors. US Patent 9,556,203 B2, January 31, 2017. Example 1, [0125]–[0126]. View Source
